6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzoxazepine ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation can produce hydroxyl or carbonyl-containing compounds .
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with potential biological activities.
6-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its ring structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDDSGDRICRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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